Physicochemical Profiling of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene: A Strategic Scaffold for Advanced Drug Development
Physicochemical Profiling of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene: A Strategic Scaffold for Advanced Drug Development
Executive Summary
The efficient incorporation of fluorinated motifs into drug candidates remains a critical strategy in pharmaceutical lead optimization[1]. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a transformative design element, often termed the "super-trifluoromethyl" group due to its exceptional electronegativity and extreme lipophilicity[2]. 1-Benzyloxy-3-(pentafluorosulfanyl)benzene (CAS: 1272542-25-2) represents a highly specialized molecular scaffold that combines the robust, octahedral geometry of the SF₅ moiety with the conformational flexibility of a benzyloxy ether linkage.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound's physicochemical properties. This guide bridges theoretical structural chemistry with field-proven experimental protocols, equipping researchers with the causal logic and self-validating methodologies necessary to leverage this scaffold in advanced drug discovery programs.
Structural & Electronic Attributes
The Pentafluorosulfanyl (SF₅) Motif
Traditionally, the trifluoromethyl (CF₃) group has been the gold standard for improving metabolic stability and lipophilicity. However, the SF₅ group surpasses CF₃ in several key physicochemical dimensions:
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Steric Bulk & Geometry: The SF₅ group possesses a unique octahedral geometry with a van der Waals volume of 55.4 ų, positioning it strategically between a CF₃ group (34.6 ų) and a tert-butyl group (76.9 ų)[3]. This specific spatial arrangement allows for highly selective, lock-and-key interactions with biological receptors.
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Electronegativity & Inductive Effects: The SF₅ group exerts a profound electron-withdrawing inductive effect on the benzene ring, which modulates the pKa of adjacent functional groups and enhances the overall metabolic stability of the arene core[4].
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Chemical Robustness: The sulfur-fluorine bonds are highly resistant to hydrolysis and thermal degradation, offering superior stability under physiological conditions compared to traditional halogens[5].
The Benzyloxy Ether Linkage
The ether linkage provides a rotational degree of freedom that allows the molecule to adopt multiple conformations when navigating binding pockets. Furthermore, the bulky, lipophilic benzyl group works synergistically with the SF₅ moiety to drive the compound's partition coefficient (LogP) into the upper extremes, making it an ideal candidate for targeting deep, hydrophobic protein pockets or lipid-rich environments.
Physicochemical Data Presentation
To facilitate rapid comparative analysis for lead optimization, the core quantitative parameters of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene are summarized below.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Mechanistic Implication | Reference |
| IUPAC Name | pentafluoro-(3-phenylmethoxyphenyl)-λ⁶-sulfane | Standardized nomenclature for structural identification. | [6] |
| CAS Number | 1272542-25-2 | Unique registry identifier for procurement and database querying. | [6] |
| Molecular Formula | C₁₃H₁₁F₅OS | Indicates high fluorine-to-carbon ratio, driving lipophilicity. | [6] |
| Molecular Weight | 310.28 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. | [6] |
| Predicted XLogP | 7.1 | Extreme lipophilicity; necessitates specialized formulation strategies. | [6] |
| SF₅ Steric Volume | 55.4 ų | Octahedral bulk prevents enzymatic access to the aromatic core. | [3] |
Metabolic Stability & Pharmacokinetic Implications
The combination of the SF₅ and benzyloxy groups creates a highly shielded aromatic system. Cytochrome P450 (CYP450) enzymes, which typically initiate Phase I metabolism via aromatic oxidation or ether dealkylation, face severe steric hindrance from the 55.4 ų octahedral SF₅ group[3].
Furthermore, the strong electron-withdrawing nature of the SF₅ group depletes the electron density of the central benzene ring, rendering it highly resistant to electrophilic attack by reactive oxygen species. This translates to an extended biological half-life and a lower clearance rate, a property that has been successfully exploited in the design of SF₅-containing analogs of flufenamic acid and various agrochemicals[7].
Experimental Protocols: Synthesis & Physicochemical Validation
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal checks to prevent false positives and ensure data reliability.
Protocol 1: Synthesis via Mild Williamson Etherification
Expertise & Causality: The synthesis of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene requires the selective etherification of 3-(pentafluorosulfanyl)phenol. While the SF₅ group is generally robust, it can undergo defluorination if exposed to extremely harsh reducing agents or organolithium bases. Therefore, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is selected. This selectively deprotonates the phenol to maximize nucleophilicity without risking the degradation of the octahedral SF₅ geometry.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 3-(pentafluorosulfanyl)phenol in anhydrous DMF under an inert argon atmosphere.
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Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide intermediate.
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Nucleophilic Attack: Dropwise, add 1.1 equivalents of benzyl bromide. Elevate the temperature to 60°C and stir for 4 hours.
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Self-Validation (In-Process Control): Remove a 50 µL aliquot, quench with water, and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc 9:1) against the starting material to confirm complete consumption of the phenol.
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Workup & Purification: Quench the bulk reaction with ice water. Extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol 2: Lipophilicity (LogP) Determination via Reverse-Phase HPLC
Expertise & Causality: With a predicted XLogP of 7.1[6], this compound is exceptionally lipophilic. Traditional shake-flask (octanol/water) methods will fail due to severe emulsion formation and negligible aqueous solubility, leading to artificially deflated LogP values. Reverse-phase HPLC (following OECD Test Guideline 117) is the only reliable method for accurately quantifying such extreme lipophilicity.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare an isocratic mobile phase of 85% Methanol / 15% Water (HPLC grade), degassed via sonication.
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Calibration: Inject a series of structurally diverse reference standards with known LogP values (e.g., triphenylene, LogP ~4.9). Plot the logarithm of the capacity factor ( k′ ) against the known LogP values to generate a calibration curve.
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Self-Validation (Internal Standard): Spike the sample of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene with thiourea (an unretained compound). The retention time of thiourea establishes the exact dead time ( t0 ) of the system, automatically correcting for any micro-fluctuations in pump flow rate.
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Measurement & Calculation: Inject the spiked sample. Calculate the capacity factor k′=(tR−t0)/t0 , where tR is the retention time of the target compound. Extrapolate the experimental LogP from the calibration curve.
Mechanistic Workflows & Logical Relationships
The following diagrams map the logical progression of the synthesis and the causal relationship between the compound's structure and its pharmacokinetic outcomes.
Synthetic workflow for 1-Benzyloxy-3-(pentafluorosulfanyl)benzene via SN2 etherification.
Logical relationship between SF5 structural properties and pharmacokinetic outcomes.
References
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL:[Link]
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Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
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1-(benzyloxy)-3-(pentafluoro-λ⁶-sulfanyl)benzene | 1272542-25-2 Source: Molport / PubChemLite Database URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1272542-25-2 (C13H11F5OS) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
